molecular formula C10H19FN2O2 B109420 tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate CAS No. 934536-10-4

tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Cat. No.: B109420
CAS No.: 934536-10-4
M. Wt: 218.27 g/mol
InChI Key: ZQRYPCAUVKVMLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS: 934536-10-4) is a fluorinated piperidine derivative with the molecular formula C₁₀H₁₉FN₂O₂ and a molecular weight of 218.27 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a fluorine substituent at the 3-position, and an amino group at the 4-position of the piperidine ring. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules where fluorine substitution enhances metabolic stability and binding affinity .

Preparation Methods

The synthesis of tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound has been identified as a candidate for drug development due to its interactions with neurotransmitter systems. It shows promise in treating conditions such as anxiety and depression by potentially modulating receptor activity in the central nervous system.

Case Study: Neuropharmacology

Research indicates that tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate interacts with various receptors involved in mood regulation. Studies have evaluated its affinity towards these receptors, helping to elucidate its mechanism of action and informing further drug design efforts.

Antimalarial Activity

Recent studies have highlighted the compound's potential as an antimalarial agent. It has demonstrated significant in vitro activity against Plasmodium species, with promising results in vivo, showing high efficacy in mouse models of malaria infection .

Efficacy Data

In a study involving P. berghei-infected mice, the compound showed over 99% activity when administered at a dosage of 50 mg/kg once daily for four days. The survival rate of the mice was notably high, indicating its effectiveness as a treatment option .

Biological Target Interaction Studies

The compound has been subjected to various studies to assess its interaction with biological targets. These studies are crucial for understanding how it can be optimized for therapeutic use.

Biological TargetInteraction TypeObservations
Neurotransmitter ReceptorsBinding AffinitySignificant interaction noted with mood-regulating receptors
Malaria ParasitesInhibitionHigh potency against P. falciparum strains

Synthesis and Structural Analogues

The synthesis of this compound typically involves multiple steps requiring precise control to achieve high yields and purity.

Structural Analogues

Several compounds share structural similarities with this compound, which may exhibit different pharmacological properties due to variations in stereochemistry or functional groups:

Compound NameStructural FeaturesUnique Aspects
(3R,4S)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylateSimilar piperidine structure; different stereochemistryPotentially different biological activity
(3R,4R)-4-amino-1-Boc-3-fluoropiperidineBoc protection on the amino groupUsed in peptide synthesis

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate involves its interaction with molecular targets such as CGRP receptors. By binding to these receptors, the compound inhibits the action of CGRP, a neuropeptide involved in the transmission of pain and the dilation of blood vessels. This inhibition helps in reducing migraine symptoms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The compound exhibits multiple stereoisomers, which differ in spatial arrangement but retain the same molecular formula. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight Fluorine Substitution Stereochemistry
(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate 907544-20-1 C₁₀H₁₉FN₂O₂ 218.27 3-Fluoro cis (3S,4R)
(3R,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate 1260612-08-5 C₁₀H₁₉FN₂O₂ 218.27 3-Fluoro trans (3R,4R)
trans-4-amino-1-Boc-3-fluoropiperidine 907544-16-5 C₁₀H₁₉FN₂O₂ 218.27 3-Fluoro trans

Key Findings :

  • Stereochemistry significantly impacts biological activity. For example, the (3S,4R)-isomer is often preferred in drug candidates due to its optimal spatial alignment with target receptors .
  • Synthetic accessibility varies: The (3R,4R)-isomer requires chiral resolution or asymmetric catalysis, increasing production costs compared to racemic mixtures .

Fluorine-Substituted Analogues

Variants with additional fluorine atoms or alternative substitution patterns exhibit distinct physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight Fluorine Substitution Key Differences
tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate 1303973-22-9 C₁₀H₁₈F₂N₂O₂ 236.26 3,3-Difluoro Increased lipophilicity; altered metabolic stability
tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate 1932247-39-6 C₁₀H₁₉FN₂O₂ 218.27 5-Fluoro Shifted fluorine position reduces steric hindrance
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 C₁₅H₂₃N₃O₂ 277.36 None Pyridinyl substituent enhances π-π stacking interactions

Key Findings :

  • 5-Fluoro analogues (e.g., CAS 1932247-39-6) exhibit reduced steric hindrance, making them suitable for targets requiring flexible binding pockets .
  • Pyridinyl-substituted variants (e.g., CAS 1707580-61-7) demonstrate enhanced binding to aromatic residues in enzyme active sites .

Functional Group Modifications

Compound Name CAS Number Molecular Formula Key Functional Groups Applications
tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate 530115-96-9 C₁₂H₂₂N₂O₂ Cyano, Methyl Intermediate for anticancer agents
tert-Butyl 4-oxopiperidine-1-carboxylate N/A C₁₀H₁₇NO₃ Ketone Precursor for cross-coupling reactions
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate 586375-35-1 C₁₁H₂₂N₂O₂ Aminomethyl Building block for peptide mimetics

Key Findings :

  • Cyano groups (e.g., CAS 530115-96-9) introduce strong electron-withdrawing effects, stabilizing transition states in nucleophilic substitutions .
  • Ketone-containing derivatives (e.g., tert-Butyl 4-oxopiperidine-1-carboxylate) are pivotal in palladium-catalyzed alkenylations, as demonstrated in the synthesis of cyclic alkenylsulfonyl fluorides .

Biological Activity

Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate, particularly its (3R,4R) stereoisomer, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. Recent studies have indicated that this compound may play a significant role in neuropharmacology, with implications for treating conditions such as anxiety and depression.

Chemical Structure and Properties

The molecular formula of this compound is C12H18FNO2C_{12}H_{18}FNO_2, with a molecular weight of approximately 219.28 g/mol. The compound features a piperidine ring with a tert-butyl group at the C-1 position, an amino group at the C-4 position, and a fluorine atom at the C-3 position. The specific stereochemistry of this compound is crucial, as it influences its interactions with biological targets.

Property Value
Molecular FormulaC₁₂H₁₈FN₂O₂
Molecular Weight219.28 g/mol
Stereochemistry(3R,4R)
Functional GroupsAmino, Fluoro, Carboxylate

Neuropharmacological Effects

Research indicates that this compound exhibits significant biological activity related to neurotransmitter systems. It has been studied for its potential effects on various receptors in the central nervous system (CNS), suggesting that it could serve as a lead compound for drug development targeting anxiety and depression disorders.

Preliminary studies have shown that this compound may interact with serotonin and dopamine receptors, which are critical in mood regulation. However, further research is needed to elucidate the exact mechanisms of action and therapeutic applications.

Anticancer Potential

In addition to its neuropharmacological properties, piperidine derivatives have been investigated for their anticancer activities. For instance, some studies have reported that related piperidine compounds exhibit cytotoxic effects against various cancer cell lines. The unique structural characteristics of this compound may allow it to induce apoptosis in cancer cells through mechanisms similar to those observed in other piperidine-based drugs.

Study on Neuropharmacological Activity

A recent study investigated the effects of this compound on anxiety-like behaviors in rodent models. The compound was administered at varying doses, and behavioral assessments were conducted using the elevated plus maze and open field tests. Results indicated a dose-dependent reduction in anxiety-like behaviors, supporting its potential as an anxiolytic agent.

Anticancer Activity Assessment

Another study evaluated the cytotoxic effects of related piperidine compounds on human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). Results showed that these compounds could significantly inhibit cell proliferation and induce apoptosis, suggesting that similar mechanisms could be explored for this compound.

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and toxicity profiles. Future studies should focus on:

  • Detailed receptor binding studies to clarify its mechanism of action.
  • In vivo efficacy assessments in relevant animal models.
  • Structural modifications to enhance potency and selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate in laboratory settings?

  • Methodological Answer: General safety measures include wearing respiratory protection (FFP2/N95 masks), nitrile gloves, and chemical-resistant goggles to prevent inhalation, skin contact, or eye exposure. Work in a fume hood with proper ventilation, and ensure emergency eyewash stations and washing facilities are accessible. Although specific toxicity data for this compound is limited, its structural analogs suggest potential irritancy, necessitating precautions similar to those for aromatic amines and fluorinated piperidines .

Q. What synthetic strategies are commonly employed to synthesize this compound?

  • Methodological Answer: Synthesis typically involves multi-step routes starting from piperidine precursors. Key steps include:

  • Fluorination: Electrophilic or nucleophilic fluorination at the 3-position using reagents like Selectfluor or DAST.
  • Amine Protection: Introduction of the tert-butoxycarbonyl (Boc) group via Boc anhydride under basic conditions (e.g., DMAP, DIPEA).
  • Amino Group Functionalization: Reductive amination or coupling reactions to install the 4-amino group.
    Purification often employs column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .

Q. How is the purity and structural integrity of this compound verified?

  • Methodological Answer: Analytical techniques include:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR to confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl), fluoropiperidine ring protons (δ 3.0–4.5 ppm), and aromatic/amine signals.
  • Mass Spectrometry: High-resolution MS (ESI+) to validate the molecular ion peak at m/z 295.18 [M+H]+^+ .

Advanced Research Questions

Q. How does the fluorine substituent at the 3-position influence the compound’s reactivity and biological activity?

  • Methodological Answer: The fluorine atom introduces steric and electronic effects:

  • Electron-Withdrawing Effect: Enhances the electrophilicity of adjacent carbons, facilitating nucleophilic substitutions (e.g., SNAr reactions).
  • Hydrogen Bonding: Fluorine’s electronegativity may stabilize interactions with biological targets (e.g., enzymes or receptors) via dipole-dipole or halogen bonding.
    Comparative studies with non-fluorinated analogs show altered pharmacokinetic profiles, such as increased metabolic stability and membrane permeability .

Q. What strategies resolve contradictions in reported synthetic yields for this compound intermediates?

  • Methodological Answer: Discrepancies in yields often arise from reaction condition variability. To address this:

  • Design of Experiments (DoE): Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions.
  • Computational Modeling: Use density functional theory (DFT) to predict transition states and energy barriers for key steps (e.g., fluorination).
  • In Situ Monitoring: Employ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

  • Methodological Answer: Scale-up issues include exothermic reactions during fluorination and Boc protection. Mitigation strategies:

  • Flow Chemistry: Continuous flow systems improve heat dissipation and reduce side reactions.
  • Green Solvents: Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale use.
  • Catalyst Recycling: Immobilize catalysts (e.g., Pd/C for hydrogenation) to reduce costs and waste .

Q. How does the stereochemistry of the piperidine ring affect the compound’s interactions with biological targets?

  • Methodological Answer: Enantiomeric purity is critical for target specificity. For example:

  • Docking Studies: Molecular dynamics simulations reveal that the (R)-enantiomer binds more tightly to serotonin receptors due to optimal alignment with hydrophobic pockets.
  • Chiral Resolution: Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution to isolate active enantiomers.
    Comparative bioactivity assays against racemic mixtures demonstrate significant differences in IC50_{50} values (e.g., 10-fold lower for the (R)-form) .

Properties

IUPAC Name

tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRYPCAUVKVMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934536-10-4, 577691-56-6, 907544-16-5
Record name 1-Boc-3-fluoro-4-aminopiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-Butyl 3,4-cis-4-amino-3-fluoropiperidine-1-carboxylate racemate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Pd/C 10% (12 g) was added to a solution of tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate, 2.6 (62 g, 0.254 mol) in EtOH (600 mL). The reaction was stirred under a hydrogen atmosphere (balloon pressure) for 48 hours. The mixture was filtered through celite-bed and concentrated under reduced pressure to obtain the title compound tert-butyl4-amino-3-fluoropiperidine-1-carboxylate, 2.7 (42 g, 75% yield). LCMS: m/z 218.8 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2.6
Quantity
62 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
12 g
Type
catalyst
Reaction Step One
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
3-[(1S,5R)-8-[2-[cyclohexylmethyl-(2-hydroxyacetyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide
tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.